1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide
CAS No.: 22952-20-1
Cat. No.: VC2495361
Molecular Formula: C7H4N2O5S
Molecular Weight: 228.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22952-20-1 |
|---|---|
| Molecular Formula | C7H4N2O5S |
| Molecular Weight | 228.18 g/mol |
| IUPAC Name | 5-nitro-1,1-dioxo-1,2-benzothiazol-3-one |
| Standard InChI | InChI=1S/C7H4N2O5S/c10-7-5-3-4(9(11)12)1-2-6(5)15(13,14)8-7/h1-3H,(H,8,10) |
| Standard InChI Key | KABUZPWVPGUDIR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2(=O)=O |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2(=O)=O |
Introduction
Chemical Structure and Properties
1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide belongs to the isothiazole family of heterocyclic compounds. It features a distinctive molecular structure consisting of a benzene ring fused to an isothiazole ring, with a nitro group at the 5-position and a 1,1-dioxide functionality that contributes to its unique chemical properties.
Structural Characteristics
The molecular architecture of this compound incorporates several key structural elements. The primary scaffold consists of a benzene ring fused to an isothiazole ring system, creating a bicyclic structure. The presence of a nitro group at the 5-position significantly affects the electron distribution within the molecule, while the 1,1-dioxide moiety (sulfone group) further influences its reactivity profile and physical properties.
Physical and Chemical Properties
The compound is identified by its CAS registry number 22952-20-1. It has a molecular formula of C7H4N2O5S and a calculated molecular weight of 228.18 g/mol. The physical appearance and solubility characteristics are determined by the presence of multiple polar functional groups, including the nitro substituent, sulfone group, and carbonyl functionality.
Table 1: Physical and Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide
| Property | Value |
|---|---|
| CAS Number | 22952-20-1 |
| Molecular Formula | C7H4N2O5S |
| Molecular Weight | 228.18 g/mol |
| IUPAC Name | 5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide |
| Chemical Class | Isothiazole derivatives |
| Application Category | Research chemical, synthetic intermediate |
| Regulatory Status | For research use only, not for human or veterinary use |
The compound's chemical behavior is significantly influenced by the electron-withdrawing effects of both the nitro group and the sulfone functionality, which enhance electrophilicity at specific positions within the molecule, making it susceptible to nucleophilic attack under appropriate conditions.
Synthesis Methods
The preparation of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide typically involves a sequential approach incorporating nitration and oxidation steps. These methodologies have been optimized to ensure selective functionalization and high yields.
Conventional Synthesis Approaches
Traditional synthetic routes to 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide generally involve two primary stages. The first stage is nitration, which introduces the nitro group at the 5-position of the benzisothiazolone scaffold. The second stage involves oxidation of the sulfur atom to form the 1,1-dioxide (sulfone) functionality.
| Method | Advantages | Limitations | Environmental Impact |
|---|---|---|---|
| Traditional Nitration/Oxidation | Well-established, predictable reactions | Harsh conditions, multiple steps | Higher solvent use, more waste |
| Selectfluor-Mediated Oxidation | Aqueous media, metal-free, high yields | Relatively new methodology | Reduced environmental footprint |
| Industrial Continuous Flow | Scale-up potential, controlled conditions | Equipment requirements | Improved efficiency, reduced waste |
Industrial Production Considerations
For industrial-scale synthesis of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide, continuous flow reactors represent a preferred approach. This methodology offers advantages in terms of reaction control, yield optimization, and safety management, particularly important when handling nitration reactions that can be exothermic and potentially hazardous.
The use of catalysts in industrial settings further enhances reaction efficiency and selectivity. These modifications to conventional batch processes allow for more precise control over reaction parameters and facilitate scale-up procedures for commercial production when required.
Chemical Reactivity
1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide exhibits diverse reactivity patterns that are largely determined by its unique structural features, particularly the nitro and sulfone functionalities.
Oxidation and Reduction Reactions
The compound can undergo further oxidation reactions, although the sulfur atom is already in its highest oxidation state as a sulfone. More significantly, it can participate in reduction reactions, particularly involving the nitro group. Reducing agents such as sodium borohydride can selectively reduce the nitro functionality, generating amine derivatives that serve as useful synthetic intermediates.
The nitro group in this compound can undergo bioreduction within cellular environments, forming reactive intermediates that may contribute to its biological activities. This property has implications for its potential applications in medicinal chemistry and biological research.
Nucleophilic Substitution Reactions
Under basic conditions, 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide can react with various nucleophiles, including amines and thiols. These nucleophilic substitution reactions can occur at multiple sites within the molecule, depending on reaction conditions and the nature of the nucleophile.
The electron-withdrawing effects of both the nitro and sulfone groups enhance the electrophilicity of the compound, facilitating nucleophilic attack and expanding the scope of potential transformations.
Structure-Reactivity Relationships
The reactivity of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide can be understood through structure-reactivity relationships. The nitro group at the 5-position influences the electronic distribution within the aromatic system, affecting the reaction rates and selectivity patterns observed during chemical transformations.
Applications in Organic Synthesis
1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide serves as a valuable building block in organic synthesis, enabling access to more complex molecular architectures with potential applications in various fields.
Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of more complex heterocyclic compounds. Its multifunctional nature, featuring nitro, sulfone, and carbonyl groups, provides multiple points for further derivatization and elaboration into structurally diverse products.
These structural modifications can be strategically employed to develop compounds with tailored properties for specific applications in medicinal chemistry, materials science, and other research domains.
Library Generation for Drug Discovery
Related benzisothiazolone derivatives have been utilized in the preparation of compound libraries for drug discovery initiatives. For instance, 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been reacted with various carboxylic acids to generate libraries of potential enzyme inhibitors.
While these examples specifically pertain to non-nitrated analogues, they illustrate the potential of benzisothiazolone derivatives, including the 5-nitro variant, as scaffolds for medicinal chemistry exploration. The 5-nitro substituent would introduce additional diversity and potentially modify the biological properties of resulting compounds.
Biological Activities and Applications
The biological profile of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide and structurally related compounds encompasses several important activities with potential therapeutic relevance.
Antimicrobial Properties
1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide exhibits antimicrobial activity through its interactions with biological macromolecules. The compound's mechanism of action likely involves the nitro group, which can undergo bioreduction within cellular environments to form reactive intermediates that interact with cellular targets.
This antimicrobial property suggests potential applications in the development of novel antimicrobial agents, particularly in contexts where resistance to conventional antibiotics presents therapeutic challenges.
This enzyme inhibition profile of structurally related compounds suggests that the 5-nitro derivative might also possess similar biological activities, potentially with modified potency or selectivity due to the presence of the nitro substituent.
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